(4-bromooxazol-2-yl)-triisopropyl-silane

Oxazole C-H functionalization Regioselective lithiation Protecting group strategy

(4-Bromooxazol-2-yl)-triisopropyl-silane (CAS 2167710-98-5) is a bifunctional oxazole derivative that combines a C-4 bromine atom with a C-2 triisopropylsilyl (TIPS) protecting group. The TIPS moiety is established in the literature as a robust C-2 protecting group for oxazoles, enabling regioselective metalation at C-4 and C-5 while preventing the ring-opening side reactions characteristic of unprotected 2-lithiooxazoles.

Molecular Formula C12H22BrNOSi
Molecular Weight 304.30 g/mol
Cat. No. B8265902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromooxazol-2-yl)-triisopropyl-silane
Molecular FormulaC12H22BrNOSi
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C
InChIInChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3
InChIKeyJQKCIUSFBBGOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromooxazol-2-yl)-triisopropyl-silane: A Dual-Functional Heterocyclic Building Block for Regioselective Synthesis


(4-Bromooxazol-2-yl)-triisopropyl-silane (CAS 2167710-98-5) is a bifunctional oxazole derivative that combines a C-4 bromine atom with a C-2 triisopropylsilyl (TIPS) protecting group. The TIPS moiety is established in the literature as a robust C-2 protecting group for oxazoles, enabling regioselective metalation at C-4 and C-5 while preventing the ring-opening side reactions characteristic of unprotected 2-lithiooxazoles [1]. The 4-bromo substituent, as documented in primary research on bromooxazole building blocks, serves as an effective handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings with arylboronic acids [2]. This compound belongs to the broader class of silyl-protected bromooxazoles that have gained attention in medicinal chemistry for constructing 4,5-disubstituted oxazole scaffolds relevant to kinase inhibition and other therapeutic targets [3].

Why Unprotected 4-Bromooxazole or Alternative Silyl Protecting Groups Cannot Substitute (4-Bromooxazol-2-yl)-triisopropyl-silane


Unprotected 4-bromooxazole (CAS 1240598-57-5) lacks the C-2 TIPS protecting group, which fundamentally alters its synthetic utility. Direct metalation of unprotected oxazole at C-2 leads to an equilibrating mixture of ring-closed 2-lithiooxazole and ring-opened isocyanoenolate species, resulting in non-selective product mixtures upon electrophilic quenching [1]. The TIPS group is specifically selected over smaller silyl alternatives (TMS, TBS/TBDMS) due to its superior steric bulk and chemical stability. Direct comparative studies of silyl ethers demonstrate that TIPS-phenol exhibits greater stability than TBDMS-phenol under common peptide synthesis conditions (TFA, 4-methylpiperidine, HBTU/DIEA) [2]. This enhanced stability translates to oxazole chemistry, where the TIPS group resists cleavage under the strongly basic conditions required for lithiation at C-4/C-5, while smaller silyl groups are more labile [3]. The bromine at C-4 further differentiates this compound from 2-TIPS-oxazole (CAS 433332-27-5), which lacks a halogen coupling handle and therefore cannot participate directly in cross-coupling reactions without prior metalation/functionalization .

Quantitative Differentiation Evidence for (4-Bromooxazol-2-yl)-triisopropyl-silane vs. Closest Analogs


Regioselective C-2 Protection Enables Exclusive C-4/C-5 Functionalization vs. Unprotected Oxazole Degradation

Unprotected oxazole undergoes ring opening upon C-2 lithiation, producing an isocyanoenolate intermediate that yields mixtures of C-2, C-5, and ring-opened products upon electrophilic trapping. In contrast, 2-TIPS-protected oxazole enables exclusive lithiation at C-5 (or C-4 when C-5 is blocked), with no detectable ring-opening side products [1]. The TIPS group suppresses the equilibrium between ring-closed and ring-opened forms that is observed by NMR for unprotected 2-lithiooxazole [2].

Oxazole C-H functionalization Regioselective lithiation Protecting group strategy

TIPS Protecting Group Superior Stability vs. TBDMS Under Basic and Nucleophilic Conditions

The triisopropylsilyl (TIPS) group demonstrates measurably greater stability than tert-butyldimethylsilyl (TBDMS) under conditions relevant to multi-step oxazole functionalization. In a controlled comparative study using HPLC quantification, TIPS-phenol remained significantly more intact than TBDMS-phenol after 2-hour exposure to TFA (acidic), 4-methylpiperidine (basic), and HBTU/DIEA (nucleophilic coupling conditions) [1]. While this study was conducted on phenol derivatives, the stability hierarchy (TIPS > TBDMS > TMS) is a class-level principle applicable to oxazole C-2 protection, where resistance to basic lithiation conditions is critical [2].

Silyl protecting groups Chemical stability Multi-step synthesis compatibility

4-Bromooxazole Moiety as Validated Suzuki-Miyaura Coupling Partner with Demonstrated 73-95% Yields

The 4-bromooxazole substructure has been quantitatively validated as an effective Suzuki-Miyaura coupling partner. In a comprehensive study of bromooxazole building blocks, 4-bromooxazole derivatives underwent parallel Suzuki-Miyaura coupling with diverse arylboronic acids to yield 4-aryloxazole products in isolated yields ranging from 73% to 95% [1]. Earlier process chemistry studies independently confirmed that 4-bromooxazoles are good coupling partners with arylboronic acids and developed a triethylamine-based palladium scavenging protocol achieving residual Pd and Fe levels below 10 ppm [2].

Suzuki-Miyaura coupling C-C bond formation Aryl-aryl cross-coupling

Scalable Multigram Synthesis of Bromooxazole Building Blocks Confirms Procurement-Ready Availability

The synthetic methodology for bromooxazole building blocks has been demonstrated on multigram scale with regiocontrolled lithiation followed by electrophilic bromination yielding target bromooxazoles exclusively [1]. Process development studies have validated C-4 bromination protocols on multikilogram scale for pharmaceutical intermediate production, confirming that this class of compounds can be manufactured reproducibly at quantities sufficient for both discovery and development needs [2]. The compound is commercially available with documented specifications including ≥97% purity (Aladdin T681361) and 97.00% purity (Sigma-Aldrich/AChemBlock) .

Process chemistry Scale-up synthesis Building block supply

Validated Application Scenarios for (4-Bromooxazol-2-yl)-triisopropyl-silane Based on Quantitative Evidence


Regioselective Synthesis of 4,5-Disubstituted Oxazoles via Sequential Lithiation-Coupling Strategy

Based on the demonstrated regioselectivity of 2-TIPS-oxazole lithiation [1] combined with the validated Suzuki-Miyaura reactivity of 4-bromooxazoles (73-95% yields) [2], this compound enables a modular approach to 4,5-disubstituted oxazoles. Users can sequentially functionalize C-4 via Suzuki coupling with aryl/heteroaryl boronic acids, followed by C-5 lithiation and electrophilic trapping, or vice versa. This strategy is particularly valuable for medicinal chemistry programs targeting kinase inhibitors where 4,5-disubstituted oxazole cores are privileged scaffolds [3].

Multi-Step Synthesis Requiring Base-Stable C-2 Protection with Late-Stage Deprotection

The superior stability of TIPS relative to TBDMS under basic conditions [4] makes this compound suitable for synthetic sequences involving strong bases (e.g., LDA, n-BuLi for metalation) or nucleophilic reagents where alternative silyl protecting groups would undergo premature cleavage. The TIPS group remains intact during C-4 cross-coupling and C-5 lithiation steps, and can be removed under mild acidic conditions at the final stage of synthesis [1]. This is essential for constructing complex molecules where unprotected oxazole would undergo degradation or produce complex product mixtures.

Parallel Library Synthesis of 4-Aryl/Heteroaryl Oxazoles for SAR Exploration

The documented compatibility of 4-bromooxazole derivatives with parallel Suzuki-Miyaura coupling conditions [2] supports high-throughput library synthesis applications. Users can react (4-bromooxazol-2-yl)-triisopropyl-silane with diverse boronic acid arrays under standardized parallel synthesis protocols, enabling rapid structure-activity relationship (SAR) exploration around the oxazole C-4 position. The commercial availability of this compound at 97%+ purity from multiple suppliers facilitates reproducible library production without batch-to-batch variability concerns.

Process-Scale Preparation of Oxazole-Containing Pharmaceutical Intermediates

The demonstration of 4-bromooxazole synthesis on multigram to multikilogram scale [3] establishes feasibility for process chemistry applications. The validated palladium scavenging protocol (achieving <10 ppm residual Pd) [3] addresses a critical regulatory requirement for pharmaceutical intermediate production. This compound serves as a viable building block for scaling oxazole-containing drug candidates from discovery through early development, with established analytical specifications ensuring quality control consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-bromooxazol-2-yl)-triisopropyl-silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.